molecular formula C13H10F3N3O2 B182148 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile CAS No. 143782-20-1

4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile

Cat. No. B182148
Key on ui cas rn: 143782-20-1
M. Wt: 297.23 g/mol
InChI Key: CYCKLVAQENOQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06107488

Procedure details

100 g of ortho trifluoromethylaniline and 200 ml of dimethylacetamide are introduced and the reaction medium is cooled down to 0°±2° C. 88.8 g of dibromo-dimethyl hydantoin is added over 30 minutes at 0°±2° C., the temperature is maintained at 0°±2° C. and agitation is carried out at 0°±2° C . for 15 minutes. Then the temperature is allowed to rise to 20° C. and the whole is poured into 200 ml of demineralized water at 20°±2° C. Agitation is carried out for 15 minutes, 400 ml of isopropyl ether is added, the aqueous phase is decanted and the organic phase is washed with 2×100 ml of demineralized water, the aqueous phases are reextracted with 100 ml of isopropyl ether and the combined organic phases are dried, filtered and washed with 2×20 ml of isopropyl ether. Concentration is carried out a temperature of 30-40° C. and in this way 149 g of expected product (orangy-brown oil) is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
88.8 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1N.C[C:13]([N:15](C)C)=O.Br[N:19]1[C:23](=[O:24])[C:22]([CH3:26])([CH3:25])[N:21](Br)[C:20]1=[O:28].C(OC(C)C)(C)C>O>[CH3:25][C:22]1([CH3:26])[C:23](=[O:24])[N:19]([C:8]2[CH:7]=[CH:6][C:4]([C:13]#[N:15])=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:9]=2)[C:20](=[O:28])[NH:21]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
88.8 g
Type
reactant
Smiles
BrN1C(N(C(C1=O)(C)C)Br)=O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is cooled down to 0°±2° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained at 0°±2° C.
CUSTOM
Type
CUSTOM
Details
is carried out at 0°±2° C
CUSTOM
Type
CUSTOM
Details
to rise to 20° C.
WAIT
Type
WAIT
Details
Agitation is carried out for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the aqueous phase is decanted
WASH
Type
WASH
Details
the organic phase is washed with 2×100 ml of demineralized water
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 2×20 ml of isopropyl ether
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
a temperature of 30-40° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(NC(N(C1=O)C1=CC(=C(C#N)C=C1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 149 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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